Lipophilicity Differentiation: XLogP3 of Cyclobutyl-Thiophene Sulfonamide vs. Ethylthiophene and Unsubstituted Analogs
The target compound exhibits a computed XLogP3 of 2.2, placing it in a favorable lipophilicity range for CNS drug-likeness (typically XLogP 1–3). This is notably lower than the 5-ethylthiophene analog (1-cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane, CAS 2310153-24-1), which has a computed XLogP3 of 3.0—a difference of +0.8 log units that significantly increases the risk of poor solubility and higher non-specific binding [1][2]. The unsubstituted thiophene ring thus provides a measurable lipophilicity advantage for screens where lower logP is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane (CAS 2310153-24-1): XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = 0.8 (target is 0.8 log units lower) |
| Conditions | Computed by XLogP3 algorithm; values sourced from kuujia.com chemical property pages |
Why This Matters
This difference directly influences solubility and permeability predictions in early-stage drug discovery, making the target compound a more suitable candidate for assay panels requiring lower lipophilicity without additional polar functionality.
- [1] Kuujia.com. (2024). CAS No. 2176270-42-9: 1-Cyclobutyl-4-(thiophene-2-sulfonyl)-1,4-diazepane — Computed Properties. Retrieved from https://www.kuujia.com/cas-2176270-42-9.html View Source
- [2] Kuujia.com. (2024). CAS No. 2310153-24-1: 1-Cyclobutyl-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane — Computed Properties. Retrieved from https://www.kuujia.com/cas-2310153-24-1.html View Source
